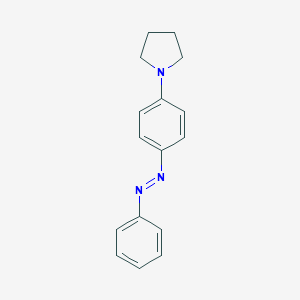
phenyl-(4-pyrrolidin-1-ylphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
phenyl-(4-pyrrolidin-1-ylphenyl)diazene is an organic compound that features a pyrrolidine ring substituted with a phenylazo group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-(4-pyrrolidin-1-ylphenyl)diazene typically involves the reaction of pyrrolidine with 4-phenylazobenzene under specific conditions. One common method includes the use of a diazonium salt derived from aniline, which is then coupled with pyrrolidine to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the azo bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反応の分析
Types of Reactions: phenyl-(4-pyrrolidin-1-ylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form aniline derivatives.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products typically include aniline derivatives.
Substitution: Various substituted phenyl derivatives can be formed.
科学的研究の応用
phenyl-(4-pyrrolidin-1-ylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
作用機序
The mechanism of action of phenyl-(4-pyrrolidin-1-ylphenyl)diazene involves its interaction with molecular targets through its azo and pyrrolidine groups. The azo group can participate in redox reactions, while the pyrrolidine ring can interact with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(Phenylazo)aniline: Similar in structure but lacks the pyrrolidine ring.
1-(Phenylazo)pyrrolidine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: phenyl-(4-pyrrolidin-1-ylphenyl)diazene is unique due to the combination of the pyrrolidine ring and the phenylazo group, which imparts distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler azo compounds.
特性
CAS番号 |
10282-34-5 |
|---|---|
分子式 |
C16H17N3 |
分子量 |
251.33 g/mol |
IUPAC名 |
phenyl-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C16H17N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
InChIキー |
BFIIGQJDJWMBPV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
同義語 |
4-N-pyrrolidinylazobenzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















